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Compound of Interest

Compound Name: 1-methyl-1H-indol-3-yl acetate

Cat. No.: B188470 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
methyl-1H-indol-3-yl acetate, a compound of interest in synthetic chemistry and drug

discovery. Due to the limited availability of published experimental spectra for this specific

molecule, this guide presents predicted spectroscopic data based on its chemical structure and

established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are

also included.

Chemical Structure
IUPAC Name: (1-methyl-1H-indol-3-yl) acetate Molecular Formula: C₁₁H₁₁NO₂ Molecular

Weight: 189.21 g/mol CAS Number: 3260-63-7

Predicted Spectroscopic Data
The following tables summarize the predicted NMR, IR, and MS data for 1-methyl-1H-indol-3-
yl acetate. These predictions are based on the analysis of the molecule's functional groups

and their expected spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.70 d 1H H-4

~7.35-7.20 m 3H H-5, H-6, H-7

~7.15 s 1H H-2

3.75 s 3H N-CH₃

2.30 s 3H O-C(=O)-CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment

~169.0 Quaternary C=O (acetate)

~137.0 Quaternary C-7a

~130.0 Quaternary C-3a

~125.0 CH C-2

~122.5 CH C-6

~121.0 CH C-5

~119.0 CH C-4

~115.0 Quaternary C-3

~109.5 CH C-7

~33.0 CH₃ N-CH₃

~21.0 CH₃ O-C(=O)-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H stretch (aromatic)

~2950-2850 Medium C-H stretch (aliphatic)

~1760 Strong C=O stretch (ester)

~1600, ~1480 Medium-Strong C=C stretch (aromatic)

~1220 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

189 High [M]⁺ (Molecular ion)

147 High [M - CH₂CO]⁺

146 Medium [M - CH₃CO]⁺

131 Medium [C₉H₉N]⁺

130 High [C₉H₈N]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-methyl-1H-indol-3-yl acetate in

0.5-0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ = 0.00 ppm).
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Data Acquisition:

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

Use standard pulse programs for both ¹H and ¹³C NMR. For ¹³C, a proton-decoupled

sequence is standard.

IR Spectroscopy
Sample Preparation (Thin Film Method):

Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or

acetone).

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

Place the salt plate in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Perform a background scan with a clean, empty salt plate to subtract atmospheric and

solvent absorptions.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC/MS).

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce

fragmentation.
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

quadrupole or time-of-flight (TOF) analyzer.

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of

each ion.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of an

organic compound like 1-methyl-1H-indol-3-yl acetate.
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Caption: A generalized workflow for the spectroscopic analysis of 1-methyl-1H-indol-3-yl
acetate.

To cite this document: BenchChem. [Spectroscopic Profile of 1-methyl-1H-indol-3-yl acetate:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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